molecular formula C3H8N2O3 B224099 2-Amino-3-(aminooxy)propanoic acid CAS No. 1187-83-3

2-Amino-3-(aminooxy)propanoic acid

Cat. No. B224099
CAS RN: 1187-83-3
M. Wt: 120.11 g/mol
InChI Key: SMQMVYPLQGWEGE-REOHCLBHSA-N
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Description

“2-Amino-3-(aminooxy)propanoic acid” is a chemical compound with the molecular formula C3H7NO3 . It is also known as 2-(Aminooxy)propanoic acid .


Synthesis Analysis

The synthesis of amino acids, including “2-Amino-3-(aminooxy)propanoic acid”, can be achieved through various methods. One common method is the amidomalonate synthesis, which involves the alkylation of an alpha carbon with an alkyl halide, followed by hydrolysis of the esters and the amide protecting group under aqueous acidic conditions .


Molecular Structure Analysis

The molecular structure of “2-Amino-3-(aminooxy)propanoic acid” consists of an amino group (–NH2), a carboxyl group (–COOH), and a side chain or R group, which are all attached to the alpha (α) carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-3-(aminooxy)propanoic acid” include a molecular weight of 105.093 Da and a monoisotopic mass of 105.042595 Da .

Scientific Research Applications

Synthesis Methods and Derivatives

  • Synthesis Techniques : Research has been conducted on methods for synthesizing compounds related to 2-Amino-3-(aminooxy)propanoic acid. For instance, 3-(Aminothiocarbonylthio)propanoic acids, intermediates in the synthesis of biologically active 2-thioxo-1,3thiazan-4-ones, have been prepared using anhydrous solvents to shorten the synthesis process significantly (Orlinskii, 1996).

  • Preparation of Racemic 2-Amino-3-(heteroaryl)propanoic Acids : These acids, often with a furan or thiophene nucleus, have been synthesized efficiently, highlighting the versatility of 2-Amino-3-(aminooxy)propanoic acid in producing various structurally diverse compounds (Kitagawa et al., 2004).

Biological and Chemical Applications

  • Enzyme Inhibition : 1-Amino-3-(aminooxy)-2-propanol, a compound related to 2-Amino-3-(aminooxy)propanoic acid, has been synthesized and found to inhibit ornithine decarboxylase, an enzyme, at nanomolar concentrations. This illustrates the potential for derivatives of 2-Amino-3-(aminooxy)propanoic acid in developing enzyme inhibitors (Staněk et al., 1992).

  • Material Science : Amino acids like 2-Amino-3-(aminooxy)propanoic acid have been utilized in the development of corrosion inhibitors for metals, showcasing their utility in industrial applications. For example, amino acid-based imidazolium zwitterions have been synthesized and shown to be effective as corrosion inhibitors (Srivastava et al., 2017).

  • Medical Research : Derivatives of 2-Amino-3-(aminooxy)propanoic acid have been used in the synthesis of novel Pt(II)-complexes, which have shown moderate cytotoxic activity on cancer cells, indicating potential applications in cancer therapy (Riccardi et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, “2-Amino-3-(aminooxy)propanoic acid”, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands and any exposed skin thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-amino-3-aminooxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O3/c4-2(1-8-5)3(6)7/h2H,1,4-5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQMVYPLQGWEGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(aminooxy)propanoic acid

CAS RN

1187-83-3
Record name O-AMINOSERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL5D508A18
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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